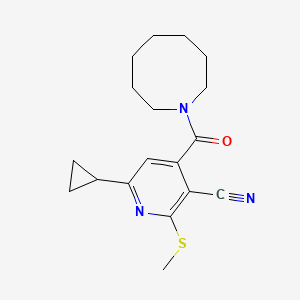![molecular formula C26H23N3O2 B2670831 5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866727-81-3](/img/structure/B2670831.png)
5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a benzyl ring and a dimethoxybenzene .
Molecular Structure Analysis
The 3-D structures of similar compounds have been determined using single crystal X-ray diffraction method .Chemical Reactions Analysis
The structure of a product similar to the target molecule was confirmed by 1D and 2D NMR analysis .Physical And Chemical Properties Analysis
The multiplet signal around δ 7.27–7.22 ppm (5H) was assigned as aromatic protons in the benzyl ring .Aplicaciones Científicas De Investigación
Green Synthesis Approaches
5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline and its derivatives are synthesized through environmentally friendly methods. For instance, L-proline-catalyzed synthesis via a four-component sequential reaction showcases high atom economy, generating two rings along with multiple bonds in a single operation. This method highlights short reaction times, excellent yields, and the absence of extraction and chromatographic purification steps, emphasizing its environmental benefits (S. Rajesh et al., 2011).
Supramolecular Aggregation
The structure and dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, including variants of this compound, have been explored. Molecules are linked through hydrogen bonds and π-π interactions, forming intricate sheet and framework structures. These findings contribute to the understanding of molecular assembly and potential applications in nanotechnology and materials science (J. Portilla et al., 2005).
Crystallographic Studies
The crystal structure of 5-benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate was elucidated to understand its molecular conformation and interactions. This work provides insights into the compound's structural characteristics, including the distribution of positive charge and the nature of hydrogen bonding, which are crucial for designing materials with specific properties (V. Baumer et al., 2004).
Friedel–Crafts Chemistry
The compound and its related structures have been synthesized through Friedel–Crafts chemistry, demonstrating an innovative approach to constructing complex tricyclic pyrazoloquinolines. This method is highlighted for its potential in creating compounds with promising pharmaceutical and therapeutic values, underscoring the chemical versatility and applicability of the pyrazoloquinoline core (Hassan A. K. Abd El-Aal & A. Khalaf, 2016).
Organic Light-Emitting Diodes (OLEDs)
The use of variably substituted pyrazoloquinolines, including the targeted compound, as emitting materials in OLEDs has been investigated. These studies explore the electroluminescence properties and efficiencies of these compounds when used in electronic devices, providing a basis for the development of new materials for lighting and display technologies (Y. T. and et al., 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-9-11-19(12-10-17)25-21-16-29(15-18-7-5-4-6-8-18)22-14-24(31-3)23(30-2)13-20(22)26(21)28-27-25/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAGEXDHNNSPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

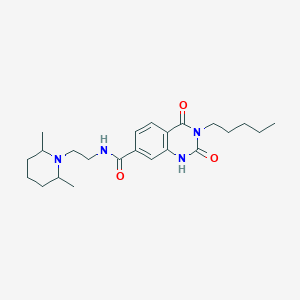
![N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2670749.png)
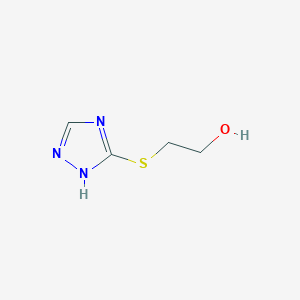
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2670752.png)
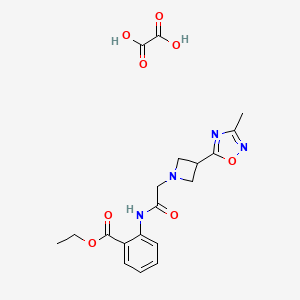
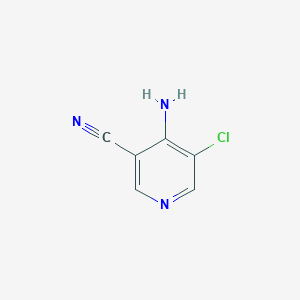
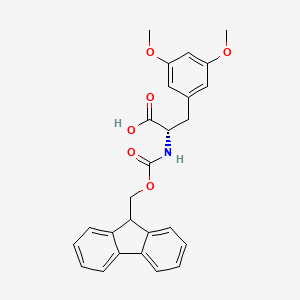
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2670758.png)
![2-(4-chlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2670760.png)
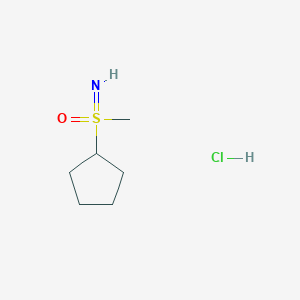
![2-(4-chlorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2670766.png)
![8-((2,4-dimethylphenyl)thio)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2670767.png)
